molecular formula C10H11NO2S B14587775 5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one CAS No. 61190-57-6

5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one

Cat. No.: B14587775
CAS No.: 61190-57-6
M. Wt: 209.27 g/mol
InChI Key: QLHPETBKPFLOQR-UHFFFAOYSA-N
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Description

5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. For example, the reaction of cyclic enamino ester with aryl isothiocyanates followed by intramolecular condensation can lead to the formation of thienoazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienoazepine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur, similar in structure but lacks the azepine ring.

    Thiazole: Another sulfur-containing heterocycle, but with a different ring structure.

    Benzothiazole: Contains both sulfur and nitrogen, similar to thienoazepine but with a benzene ring fused to the thiazole ring.

Uniqueness

5-acetyl-5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one is unique due to its combination of a thieno ring fused with an azepine ring, providing distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

61190-57-6

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

5-acetyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-5-2-3-9-8(10(11)13)4-6-14-9/h4,6H,2-3,5H2,1H3

InChI Key

QLHPETBKPFLOQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C(C1=O)C=CS2

Origin of Product

United States

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